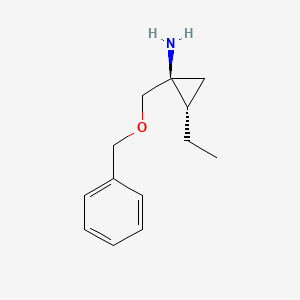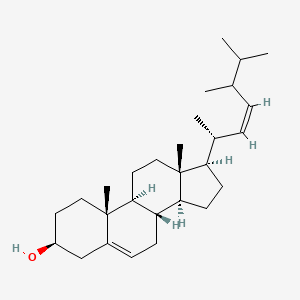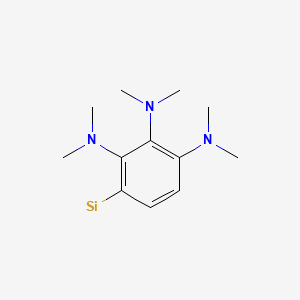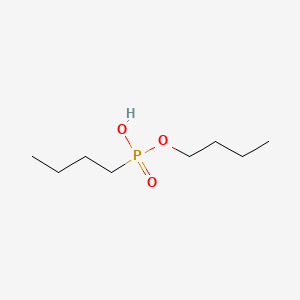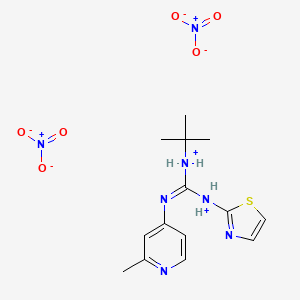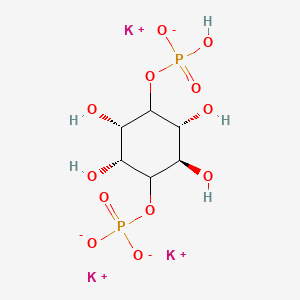
D-Myo-inositol 1,4-bis-phosphate potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Myo-inositol 1,4-bis-phosphate potassium salt: is a chemical compound that belongs to the class of inositol phosphates. These compounds play a crucial role in various cellular processes, including signal transduction and regulation of cellular activities. This compound is particularly significant due to its involvement in the phosphoinositide signaling pathway, which is essential for various physiological functions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-inositol 1,4-bis-phosphate potassium salt typically involves the phosphorylation of inositol derivatives. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like potassium hydroxide (KOH). The reaction is carried out under controlled conditions to ensure selective phosphorylation at the 1 and 4 positions of the inositol ring.
Industrial Production Methods: Industrial production of this compound often involves the extraction of inositol from natural sources, followed by chemical modification. The extracted inositol is subjected to phosphorylation reactions using industrial-scale reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions: D-Myo-inositol 1,4-bis-phosphate potassium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher-order inositol phosphates.
Reduction: Reduction reactions can convert the compound back to its lower-order phosphate forms.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of phosphate groups.
Major Products: The major products formed from these reactions include various inositol phosphates with different phosphorylation patterns, which have distinct biological activities and applications.
科学研究应用
D-Myo-inositol 1,4-bis-phosphate potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex inositol phosphates and other derivatives.
Biology: Plays a role in studying cellular signaling pathways, particularly those involving phosphoinositides.
Medicine: Investigated for its potential therapeutic effects in diseases related to dysregulated inositol phosphate metabolism.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
作用机制
The mechanism of action of D-Myo-inositol 1,4-bis-phosphate potassium salt involves its interaction with specific molecular targets within the cell. The compound binds to inositol phosphate receptors, triggering a cascade of intracellular events. This binding leads to the release of calcium ions from intracellular stores, which in turn activates various downstream signaling pathways. These pathways regulate numerous cellular processes, including cell growth, differentiation, and metabolism.
相似化合物的比较
- D-Myo-inositol 1,4,5-trisphosphate potassium salt
- D-Myo-inositol 1,3,4,5-tetrakisphosphate ammonium salt
- D-Myo-inositol 1,2,3,4,5-pentakisphosphate decasodium salt
Comparison: D-Myo-inositol 1,4-bis-phosphate potassium salt is unique due to its specific phosphorylation pattern, which confers distinct biological activities. Compared to other inositol phosphates, it has a unique role in the regulation of calcium-mediated signaling pathways. Its selective binding to certain receptors and its ability to modulate specific cellular processes make it a valuable compound in both research and industrial applications.
属性
分子式 |
C6H11K3O12P2 |
|---|---|
分子量 |
454.39 g/mol |
IUPAC 名称 |
tripotassium;[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-[hydroxy(oxido)phosphoryl]oxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.3K/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3/t1-,2-,3-,4+,5?,6?;;;/m1.../s1 |
InChI 键 |
CUNCHHBIEZLICD-FYZQEJBVSA-K |
手性 SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1OP(=O)(O)[O-])O)O)OP(=O)([O-])[O-])O)O.[K+].[K+].[K+] |
规范 SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)O)OP(=O)([O-])[O-])O)O.[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


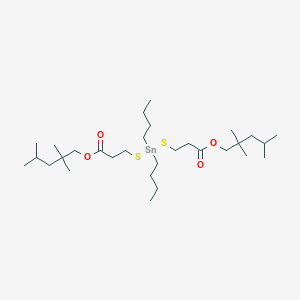
![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)

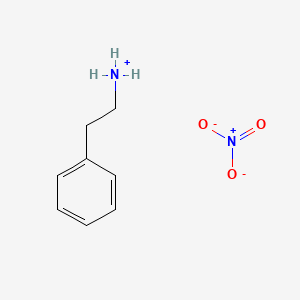
![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)

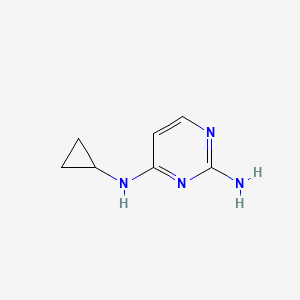
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)
